Structural Divergence: Locustakinin Contains a Ser³ Residue Where Achetakinin V Has His³
Locustakinin (AFSSWG-NH₂) differs from achetakinin V (AFHSWG-NH₂) by a single amino acid substitution at position 3: Serine in locustakinin versus Histidine in achetakinin V. This Ser³ residue defines the evolutionary branch point between orthopteran (locust/cricket) and dictyopteran (cockroach) kinin lineages [1]. The substitution alters side-chain hydrophilicity and charge potential (His is basic and titratable; Ser is neutral and polar), which directly impacts receptor recognition. Leucokinin VII (PAFSSWG-NH₂) contains an extended N-terminal Pro-Ala dipeptide absent in locustakinin, further differentiating receptor activation kinetics [2].
| Evidence Dimension | Primary sequence identity / structural variation |
|---|---|
| Target Compound Data | Locustakinin: AFSSWG-NH₂ (6 amino acids) |
| Comparator Or Baseline | Achetakinin V: AFHSWG-NH₂ (1 residue difference; His³ vs. Ser³); Leucokinin VII: PAFSSWG-NH₂ (8 amino acids with N-terminal Pro-Ala extension) |
| Quantified Difference | Locustakinin differs from achetakinin V by 1 of 6 residues (83.3% identity); differs from leucokinin VII by N-terminal extension and 100% core hexamer identity |
| Conditions | Sequence alignment based on Edman degradation and mass spectrometry from isolated native peptides; confirmed by synthetic peptide co-elution |
Why This Matters
This single-residue difference defines species-specific receptor recognition; selecting the correct kinin analog is essential for orthopteran physiological studies where locustakinin is the endogenous ligand.
- [1] Schoofs L, Holman GM, Proost P, Van Damme J, Hayes TK, De Loof A. Locustakinin, a novel myotropic peptide from Locusta migratoria, isolation, primary structure and synthesis. Regul Pept. 1992;37(1):49-57. doi:10.1016/0167-0115(92)90063-z. PMID: 1585017. View Source
- [2] HORDB Peptide Hormone Database. Locustakinin-1 (ID: hor002261). UniProt: P41491. Sequence: AFSSWG. Kinin family. View Source
